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For researchers, scientists, and drug development professionals, understanding the intricate

network of RNA-RNA interactions within a cell is paramount for elucidating gene regulation,

disease mechanisms, and identifying novel therapeutic targets. Sequencing of Psoralen

crosslinked, Ligated, and Selected Hybrids (SPLASH) is a powerful high-throughput technique

for the in vivo mapping of RNA interactomes. A key reagent in this methodology is

Aminomethyltrioxsalen hydrochloride (AMT), a psoralen derivative that covalently crosslinks

interacting RNA strands, effectively "freezing" these interactions for subsequent identification

by sequencing.

This document provides detailed application notes and protocols for the use of

Aminomethyltrioxsalen hydrochloride and its derivatives in SPLASH sequencing.

Principle of SPLASH Sequencing
SPLASH allows for the genome-wide, unbiased capture of both intramolecular and

intermolecular RNA-RNA interactions within living cells.[1][2] The core principle involves three

key steps:

In vivo crosslinking: Cells are treated with a psoralen derivative, such as

Aminomethyltrioxsalen hydrochloride or a biotinylated psoralen, which intercalates into

double-stranded RNA regions.[3][4] Upon irradiation with long-wavelength UV light (365 nm),
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the psoralen forms covalent crosslinks between adjacent pyrimidine bases (primarily

uridines) on the interacting RNA strands.[3][5][6]

Proximity ligation: The crosslinked RNA is then extracted and fragmented. The RNA

fragments that are held in close proximity by the psoralen crosslink are then ligated together

to form a single chimeric RNA molecule.

High-throughput sequencing and analysis: The ligated chimeric RNAs are reverse-

transcribed, amplified, and subjected to high-throughput sequencing. The resulting

sequencing reads are then bioinformatically processed to identify the two interacting RNA

fragments, thus revealing the RNA-RNA interaction partners.[1]

The use of biotinylated psoralen derivatives has been shown to increase the sensitivity of the

method and allows for the enrichment of crosslinked RNA fragments using streptavidin beads.

[5]

Application Notes
Aminomethyltrioxsalen hydrochloride and its derivatives are crucial for the success of the

SPLASH protocol. Here are key considerations for their application:

Choice of Psoralen Derivative: While Aminomethyltrioxsalen hydrochloride is effective,

biotinylated psoralen derivatives are often preferred for their ability to facilitate the

enrichment of crosslinked RNAs, thereby reducing background noise and increasing the

signal of true interactions.[5] However, it's important to note that biotinylated psoralen may

have lower cell permeability than AMT.[1]

Crosslinking Efficiency: The efficiency of psoralen crosslinking can be influenced by several

factors, including the concentration of the psoralen derivative, the duration and intensity of

UV irradiation, and the accessibility of the RNA-RNA duplexes. Optimization of these

parameters is critical for each experimental system.

Sequence Bias: Psoralen crosslinking preferentially occurs at uridine residues.[1] This

inherent bias means that RNA interactions in U-poor regions may be underrepresented in the

final dataset. It is important to consider this limitation when interpreting the results.
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Data Analysis: The computational pipeline for analyzing SPLASH data is a critical component

of the workflow. It involves mapping the chimeric sequencing reads to a reference

transcriptome to identify the interacting RNA molecules.[1]

Experimental Protocols
The following are generalized protocols for performing a SPLASH experiment. These should be

optimized for the specific cell type and experimental goals.

Protocol 1: In Vivo Crosslinking of RNA in Adherent
Mammalian Cells
Materials:

Adherent mammalian cells (e.g., HeLa cells)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Aminomethyltrioxsalen hydrochloride (AMT) solution (e.g., 10 mg/mL in DMSO) or

Biotinylated Psoralen

Long-wavelength UV lamp (365 nm)

Procedure:

Culture adherent cells to 80-90% confluency in a suitable culture dish.

Aspirate the culture medium and wash the cells once with pre-warmed PBS.

Add pre-warmed PBS containing the desired final concentration of AMT or biotinylated

psoralen to the cells. Incubate for 10 minutes at 37°C to allow for cell uptake.

Place the culture dish on ice and irradiate with a 365 nm UV lamp for a predetermined time

and intensity. The optimal irradiation time and energy should be determined empirically.
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After irradiation, aspirate the crosslinking solution and wash the cells twice with ice-cold

PBS.

The crosslinked cells are now ready for RNA extraction.

Protocol 2: RNA Extraction, Fragmentation, and Ligation
Materials:

RNA extraction kit (e.g., TRIzol)

DNase I

RNA fragmentation buffer

Streptavidin beads (for biotinylated psoralen)

T4 RNA ligase

RNase inhibitors

Procedure:

Extract total RNA from the crosslinked cells using a standard RNA extraction protocol.

Treat the extracted RNA with DNase I to remove any contaminating DNA.

Fragment the RNA to the desired size range (e.g., 100-500 nucleotides) using RNA

fragmentation buffer or enzymatic methods.

For biotinylated psoralen: Enrich for crosslinked RNA fragments by incubating the

fragmented RNA with streptavidin beads. Wash the beads extensively to remove non-

crosslinked RNA.

Perform proximity ligation on the fragmented (and enriched) RNA using T4 RNA ligase. This

step ligates the two ends of the crosslinked RNA fragments together.

Reverse the psoralen crosslinks by irradiating the ligated RNA with short-wavelength UV

light (254 nm).[4]
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Protocol 3: Library Preparation and Sequencing
Materials:

Reverse transcriptase

PCR amplification reagents

DNA library preparation kit for high-throughput sequencing

High-throughput sequencer

Procedure:

Reverse transcribe the ligated RNA into cDNA.

Amplify the cDNA by PCR using primers specific to the adapter sequences ligated during

library preparation.

Prepare a sequencing library from the amplified cDNA using a commercial kit.

Perform high-throughput sequencing of the library.

Quantitative Data Summary
The SPLASH technique generates large datasets of RNA-RNA interactions. The following table

provides a conceptual summary of the types of quantitative data that can be obtained and

compared across different experimental conditions.
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Data Metric Description Example Application

Number of Identified

Interactions

Total count of unique

intramolecular and

intermolecular RNA-RNA

interactions.

Comparing the complexity of

the RNA interactome between

different cell types or disease

states.

Interaction Strength/Frequency

The number of sequencing

reads supporting a specific

RNA-RNA interaction, often

normalized to the expression

levels of the interacting RNAs.

Identifying high-confidence

and potentially functionally

important interactions.

Class of Interacting RNAs

Categorization of interacting

RNAs (e.g., mRNA-mRNA,

mRNA-lncRNA, snoRNA-

rRNA).

Understanding the

predominant types of RNA

interactions in a given cellular

context.

Differential Interactions

Statistically significant changes

in the frequency of specific

RNA-RNA interactions

between different experimental

conditions.

Identifying dynamic RNA

interactions that are remodeled

in response to stimuli or during

disease progression.

Visualizing SPLASH Workflows and Concepts
Mechanism of Psoralen Crosslinking
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Mechanism of Psoralen-Mediated RNA Crosslinking

Step 1: Intercalation

Step 2: Photoactivation

Psoralen Derivative
(e.g., AMT)

5'-...U...-3'

3'-...A...-5'

Intercalates into
double-stranded region

UV light (365 nm)

5'-...U-P-U...-3'

3'-...A...A...-5'

Click to download full resolution via product page

Caption: Psoralen intercalates into an RNA duplex and forms a covalent crosslink upon UV

irradiation.

Experimental Workflow of SPLASH Sequencing
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Experimental Workflow of SPLASH Sequencing

1. In Vivo Crosslinking
(Psoralen + 365nm UV)

2. RNA Extraction

3. RNA Fragmentation

4. Enrichment of
Crosslinked RNA

(for biotinylated psoralen)

5. Proximity Ligation

 (if not using biotin)

6. Reverse Crosslinking
(254nm UV)

7. Library Preparation

8. High-Throughput
Sequencing

9. Bioinformatic Analysis
(Mapping Chimeric Reads)

RNA-RNA
Interaction Map

Click to download full resolution via product page

Caption: Overview of the key steps in the SPLASH sequencing experimental protocol.
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Logical Relationship in SPLASH Data Analysis

Logical Flow of SPLASH Data Analysis

Raw Sequencing Reads
(Paired-end)

Adapter Trimming &
Quality Filtering

Alignment of Chimeric Reads
to Transcriptome

Identification of
Interacting RNA Partners

Filtering of PCR Duplicates
& Mapping Artifacts

Interaction Calling &
Quantification

Final RNA Interactome Map
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Caption: Bioinformatic pipeline for processing SPLASH sequencing data to identify RNA

interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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